

BPR1K871 mechanism of action in AML

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Compound of Interest		
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An In-Depth Technical Guide to the Mechanism of Action of **BPR1K871** in Acute Myeloid Leukemia (AML)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BPR1K871 is a potent, quinazoline-based, multi-kinase inhibitor under investigation as a therapeutic agent for Acute Myeloid Leukemia (AML) and other malignancies.[1][2] Its primary mechanism of action involves the dual inhibition of FMS-like tyrosine kinase-3 (FLT3) and Aurora Kinases A and B (AURKA/B), two key protein families implicated in the pathogenesis of AML.[1][3] By targeting both a critical cell surface receptor driving leukemic proliferation and essential regulators of mitosis, BPR1K871 demonstrates robust anti-proliferative activity in AML models, particularly those harboring FLT3-ITD mutations.[1][2] Preclinical data from in vitro and in vivo studies have validated its target engagement and efficacy, leading to its selection as a candidate for clinical development.[1][3][4]

Core Mechanism of Action

BPR1K871 functions as an ATP-competitive inhibitor, targeting the kinase domains of FLT3 and Aurora Kinases. Its action disrupts downstream signaling cascades that are crucial for the survival, proliferation, and cell cycle progression of leukemic cells.

• FLT3 Inhibition: FMS-like tyrosine kinase-3 is a receptor tyrosine kinase that plays a pivotal role in the normal development of hematopoietic stem cells.[1] In a significant subset of AML patients, FLT3 is constitutively activated through mutations, most commonly internal tandem



duplications (FLT3-ITD), leading to uncontrolled cell proliferation and poor prognosis.[1][5] **BPR1K871** directly inhibits the autophosphorylation of FLT3, thereby blocking downstream pro-survival pathways such as PI3K-Akt-mTOR.[1][5]

Aurora Kinase Inhibition: The Aurora kinase family (A, B, and C) are serine/threonine kinases essential for proper mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[3] Their overexpression is common in various cancers, including AML, and is associated with genomic instability. BPR1K871 inhibits the activity of AURKA and AURKB, leading to mitotic arrest and subsequent apoptosis.[1][2][3]

The dual-targeting nature of **BPR1K871** offers a potential therapeutic advantage over inhibitors that target a single pathway, addressing both aberrant proliferation signals and fundamental cell division machinery.

Signaling Pathway and Molecular Interactions

BPR1K871's efficacy stems from its ability to simultaneously interrupt two critical oncogenic signaling pathways in AML.

Caption: **BPR1K871** inhibits FLT3 and Aurora Kinase pathways in AML.

Quantitative Data

The potency and efficacy of **BPR1K871** have been quantified through various in vitro assays.

Table 1: Kinase Inhibitory Activity of BPR1K871

Target Kinase	IC ₅₀ (nM)	Reference
FLT3	19	[1][3][6]
Aurora Kinase A (AURKA)	22	[1][3][6]
Aurora Kinase B (AURKB)	13	[3]

IC₅₀: The half-maximal inhibitory concentration, representing the concentration of the drug required to inhibit the activity of the target kinase by 50%.



Table 2: Anti-proliferative Activity of BPR1K871 in AML

Cell Lines

Cell Line	FLT3 Status	EC ₅₀ (nM)	Reference
MOLM-13	FLT3-ITD Positive	~5	[1][2][3]
MV4-11	FLT3-ITD Positive	~5	[1][2][3]
U937	FLT3 Negative	8050	[1]

EC₅₀: The half-maximal effective concentration, representing the concentration of the drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols & Workflows

The mechanism of action was elucidated through a series of key experiments. The following are representative protocols based on the cited literature.

Western Blot Analysis for Target Modulation

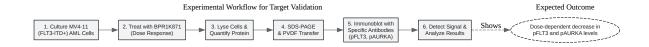
This experiment confirms that **BPR1K871** inhibits the phosphorylation of its target kinases within AML cells.

Methodology:

- Cell Culture: MV4-11 cells are cultured in appropriate media supplemented with fetal bovine serum.
- Treatment: Cells are treated with varying concentrations of **BPR1K871** (e.g., 0, 2, 10, 50, 100 nM) for a defined period (e.g., 2 hours).
- Cell Lysis: Post-treatment, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) assay to ensure equal loading.



- SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
 via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
 transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific for phospho-FLT3 (Tyr591), total FLT3, phospho-AURKA (Thr288), total AURKA, and a loading control (e.g., GAPDH or β-actin).
- Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.



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Caption: Workflow for validating **BPR1K871** target engagement via Western Blot.

In Vitro Anti-Proliferative Assay

This assay quantifies the ability of **BPR1K871** to inhibit the growth of cancer cell lines.

Methodology:

- Cell Seeding: AML cells (e.g., MOLM-13, MV4-11) are seeded into 96-well plates at a predetermined density.
- Compound Dilution: BPR1K871 is prepared in a serial dilution series to cover a wide range
 of concentrations.



- Treatment: The cells are treated with the serially diluted compound and incubated for a standard period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (which measures ATP levels) or MTS reagent.
- Data Analysis: The luminescence or absorbance readings are normalized to untreated controls. The resulting dose-response curve is fitted using a non-linear regression model to calculate the EC₅₀ value.

In Vivo Xenograft Model Efficacy Study

This experiment evaluates the anti-tumor activity of **BPR1K871** in a living organism.

Methodology:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used.
- Tumor Implantation: Human AML cells (e.g., MV4-11 or MOLM-13) are subcutaneously injected into the flanks of the mice.
- Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
- Randomization and Dosing: Mice are randomized into vehicle control and treatment groups.
 BPR1K871 is administered via a clinically relevant route (e.g., intravenous injection) at various doses (e.g., 3-20 mg/kg) on a defined schedule.[1]
- Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study to assess efficacy and toxicity, respectively.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are often excised for further pharmacodynamic (e.g., Western blot) analysis.

Conclusion

BPR1K871 is a promising preclinical candidate for AML therapy, distinguished by its multi-kinase inhibitory profile against FLT3 and Aurora Kinases. Its mechanism of action is well-



supported by robust in vitro and in vivo data demonstrating potent inhibition of key oncogenic pathways, leading to strong anti-proliferative effects in relevant AML models.[1][2] The progression of **BPR1K871** into clinical trials will be crucial in determining its therapeutic potential in AML patients.[3]

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